![molecular formula C11H23NO2Si2 B14346869 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole CAS No. 91210-73-0](/img/structure/B14346869.png)
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is an organic compound characterized by the presence of trimethylsilyl groups attached to a pyrrole ring. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide under alkaline conditions . The reaction proceeds through the substitution of hydrogen atoms on the pyrrole ring with trimethylsilyl groups, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole involves its ability to act as a protecting group, temporarily shielding sensitive functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and ensuring the desired transformation . The compound interacts with molecular targets through its trimethylsilyl groups, influencing various pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene: Similar structure with trimethylsilyl groups attached to a benzene ring.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains trimethylsilyl groups attached to a benzenediol structure.
1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine: Features trimethylsilyl groups on an imidazole ring.
Uniqueness
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is unique due to its specific arrangement of trimethylsilyl groups on a pyrrole ring. This configuration imparts distinct chemical properties, making it valuable in various applications. Its ability to act as a protecting group and its reactivity in different chemical reactions set it apart from other similar compounds .
Propiedades
Número CAS |
91210-73-0 |
|---|---|
Fórmula molecular |
C11H23NO2Si2 |
Peso molecular |
257.48 g/mol |
Nombre IUPAC |
trimethyl-(1-methyl-5-trimethylsilyloxypyrrol-2-yl)oxysilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-12-10(13-15(2,3)4)8-9-11(12)14-16(5,6)7/h8-9H,1-7H3 |
Clave InChI |
KNNOZJCPRBEHGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)
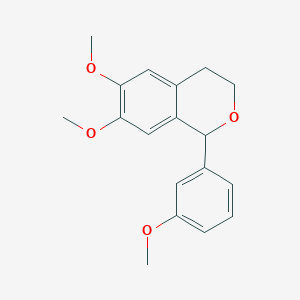
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
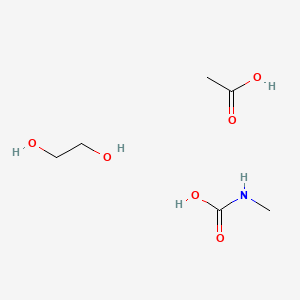
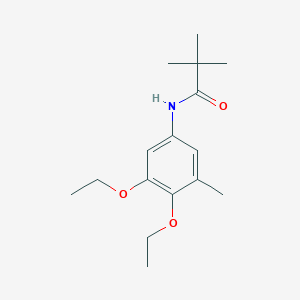
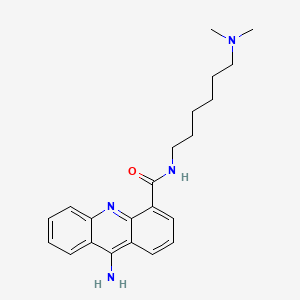
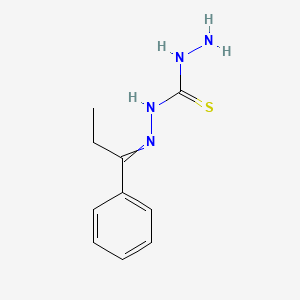
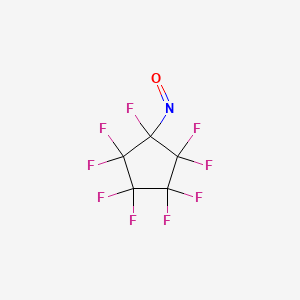
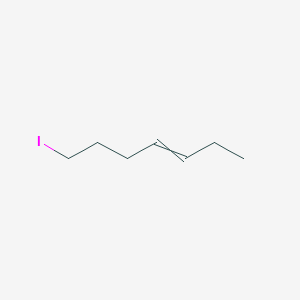
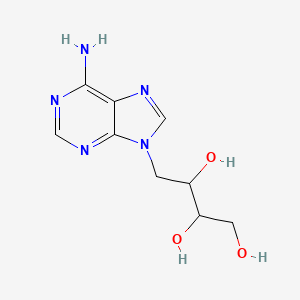
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)
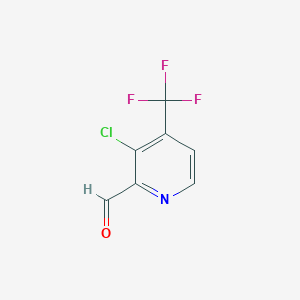
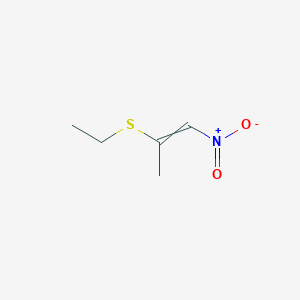
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
